N-(3-Chlorophenyl)-4-methyl-N-(3-nitrobenzyl)benzenesulfonamide

Description

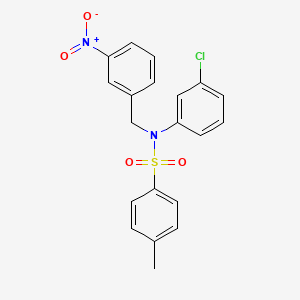

N-(3-Chlorophenyl)-4-methyl-N-(3-nitrobenzyl)benzenesulfonamide is a sulfonamide derivative featuring two distinct aromatic substituents: a 3-chlorophenyl group and a 3-nitrobenzyl group attached to the sulfonamide nitrogen. The compound’s structure is characterized by a bent conformation at the sulfur atom, influenced by steric and electronic interactions between substituents. This molecule’s unique combination of electron-withdrawing groups (chloro and nitro) distinguishes it from simpler sulfonamides and impacts its physicochemical properties, including solubility, crystallinity, and reactivity .

Properties

Molecular Formula |

C20H17ClN2O4S |

|---|---|

Molecular Weight |

416.9 g/mol |

IUPAC Name |

N-(3-chlorophenyl)-4-methyl-N-[(3-nitrophenyl)methyl]benzenesulfonamide |

InChI |

InChI=1S/C20H17ClN2O4S/c1-15-8-10-20(11-9-15)28(26,27)22(18-6-3-5-17(21)13-18)14-16-4-2-7-19(12-16)23(24)25/h2-13H,14H2,1H3 |

InChI Key |

OTHCBBJATXSACR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC(=CC=C2)[N+](=O)[O-])C3=CC(=CC=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Chlorophenyl)-4-methyl-N-(3-nitrobenzyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 3-chlorophenylamine with 4-methylbenzenesulfonyl chloride to form an intermediate sulfonamide. This intermediate is then reacted with 3-nitrobenzyl chloride under specific conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Industrial methods also incorporate purification steps, such as recrystallization or chromatography, to ensure the final product meets

Biological Activity

N-(3-Chlorophenyl)-4-methyl-N-(3-nitrobenzyl)benzenesulfonamide is a sulfonamide compound with significant potential for various biological activities. This article provides an in-depth analysis of its biological properties, synthesis, and potential applications based on diverse scientific sources.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a sulfonamide structure characterized by a sulfonyl group attached to an aromatic amine. Its unique structure includes:

- 3-Chlorophenyl Group : Enhances lipophilicity and potential interactions with biological targets.

- 4-Methyl Group : May influence the compound's steric properties and reactivity.

- 3-Nitrobenzyl Moiety : Contributes to the compound's electron-withdrawing characteristics, which can enhance biological activity.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit notable antimicrobial effects, including:

- Antibacterial Activity : Studies have shown that sulfonamides often possess significant antibacterial properties. The presence of the nitro group is particularly important for enhancing the interaction with bacterial enzymes, potentially leading to effective inhibition of bacterial growth.

- Antifungal Activity : Similar compounds have demonstrated antifungal properties against various strains, suggesting that this compound may also exhibit such effects .

Preliminary studies suggest that this compound may interact with key biological targets involved in bacterial resistance mechanisms. The specific mechanisms are still under investigation, but potential interactions with enzymes or receptors have been noted.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Sulfonamide Linkage : Reaction of an appropriate amine with a sulfonyl chloride.

- Introduction of Substituents : Electrophilic aromatic substitution reactions to introduce the chlorophenyl and nitrobenzyl groups.

This synthetic pathway allows for the modification of functional groups, which can be tailored to enhance specific biological activities.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(2-Chlorophenyl)-benzenesulfonamide | Contains a chlorophenyl group | Different dihedral angles between aromatic rings |

| N-(4-Methylphenyl)-benzenesulfonamide | Methyl group on phenyl | Lacks nitro substitution, affecting biological activity |

| N-(4-Nitrophenyl)-benzenesulfonamide | Nitro group on phenyl | Exhibits different reactivity patterns |

| N-(Phenyl)-benzenesulfonamide | Simple phenyl substituent | Serves as a baseline for comparing functionalization |

This table highlights how the unique combination of electron-withdrawing and electron-donating groups in this compound influences its reactivity and biological activity compared to other sulfonamides.

Case Studies and Research Findings

Recent studies have explored various aspects of sulfonamides similar to this compound:

- In Vivo Studies : Analogues have been tested in animal models for their anti-inflammatory properties. For instance, compounds designed based on similar scaffolds have shown effectiveness in inhibiting the NLRP3 inflammasome, which plays a critical role in inflammatory diseases .

- Potency Assessments : Research has quantified the inhibitory potency of related compounds against specific biological targets. For example, IC50 values were determined for several analogues, indicating varying degrees of effectiveness in inhibiting inflammatory responses .

Comparison with Similar Compounds

Chlorophenyl-Substituted Sulfonamides

Compounds with chlorophenyl groups exhibit variations in chlorine substitution patterns, which affect molecular conformation and intermolecular interactions.

Key Observations :

- The position of chlorine significantly impacts molecular conformation. For example, the 3-Cl substituent in the target compound results in a torsion angle of 54.1°, whereas the 2-Cl analog exhibits a negative torsion angle (-60.1°) due to steric clashes .

- Hydrogen bonding patterns (N–H···O) are consistent across chlorophenyl derivatives, leading to chain-like crystal packing .

Nitro-Containing Sulfonamides and Related Analogs

The 3-nitrobenzyl group in the target compound introduces strong electron-withdrawing effects, contrasting with sulfonamides bearing electron-donating or neutral groups.

Key Observations :

Heterocyclic and Hybrid Sulfonamides

Key Observations :

- Epoxy groups (e.g., oxirane) introduce sites for chemical modification, useful in synthetic chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.